3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride
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Overview
Description
3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is a heterocyclic compound that features a quinoline core structure
Scientific Research Applications
3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents with antimicrobial, antiviral, and anticancer properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of 3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) enzyme . LeuRS is an essential enzyme for protein synthesis, playing a crucial role in charging tRNA with leucine .
Mode of Action
The compound interacts with its target, the Mtb LeuRS, inhibiting its function . This interaction disrupts the protein synthesis process, which is vital for the survival and replication of the bacteria .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in Mycobacterium tuberculosis. By inhibiting the LeuRS enzyme, this compound disrupts the charging of tRNA with leucine, a critical step in protein synthesis . The downstream effects include the inhibition of bacterial growth and replication due to the disruption of protein production .
Pharmacokinetics
The compound’s effectiveness against mtb suggests that it has sufficient bioavailability to reach its target in the bacterial cell
Result of Action
The result of the compound’s action is the inhibition of Mtb growth and replication. By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, leading to their death .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride typically involves the reaction of quinoline derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and ammonium chloride in the presence of a catalyst to introduce the aminomethyl group onto the quinoline ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the aminomethyl group.
1,2-Dihydroquinoline: A reduced form of quinoline with similar reactivity.
Aminomethylquinoline: A compound with an aminomethyl group attached to the quinoline ring but without the dihydro structure.
Uniqueness
3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is unique due to the presence of both the aminomethyl group and the dihydroquinoline structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(aminomethyl)-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h1-5H,6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZYWVMGFFMZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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